NDI-101150

HPK1 MAP4K1 kinase selectivity

Researchers require HPK1 inhibitors with validated selectivity to avoid off-target immune modulation. NDI-101150 solves this with IC50 = 0.7 nM and >100-fold selectivity against 372 kinases. • Biochemical potency: 0.7 nM IC50; 377x selective vs. GLK (MAP4K3) • Multi-lineage activation: Enhances T cells, B cells (4x IgG), and DCs (3x CD86) • Clinical validation: 18% ORR in RCC; phase 1/2 trial (NCT05128487) • Supply: Once-daily oral dosing; preclinical-grade material available

Molecular Formula C27H27FN6O2
Molecular Weight 486.5 g/mol
CAS No. 2628486-22-4
Cat. No. B15613597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDI-101150
CAS2628486-22-4
Molecular FormulaC27H27FN6O2
Molecular Weight486.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H27FN6O2/c1-33(2)14-22-18(16-8-10-36-15-16)4-6-24(32-22)31-21-5-3-19(20-12-30-27(35)26(20)21)23-13-29-25-11-17(28)7-9-34(23)25/h3-7,9,11,13,16H,8,10,12,14-15H2,1-2H3,(H,30,35)(H,31,32)/t16-/m1/s1
InChIKeyQOMXZMCZISKNPU-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NDI-101150: Highly Selective Oral HPK1 Inhibitor


NDI-101150 (CAS 2628486-22-4) is an orally bioavailable, small molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1; MAP4K1), a serine/threonine kinase that negatively regulates T-cell, B-cell, and dendritic cell activation [1]. Developed through structure-guided drug design, the compound is characterized as the (S)-enantiomer with the molecular formula C₂₇H₂₇FN₆O₂ (MW 486.54) and features a differentiated mechanism of action that broadly activates multiple immune cell types rather than targeting cell surface checkpoint proteins [2]. NDI-101150 is currently under clinical investigation as monotherapy and in combination with pembrolizumab in patients with advanced solid tumors [3].

1 HPK1 pathway inhibition study fit
2 Multi-lineage immune cell signaling assay context
3 Oral bioavailability for in vivo immuno-oncology models

NDI-101150 Differentiation from In-Class HPK1 Inhibitors


HPK1 inhibition as a therapeutic strategy requires exceptional selectivity over closely related MAP4K family members (MAP4K2, MAP4K3, MAP4K4, MAP4K5) to avoid off-target toxicities, yet achieving this selectivity has been historically challenging in medicinal chemistry campaigns [1]. Unlike earlier-generation HPK1 inhibitors with suboptimal selectivity profiles or limited immune cell activation breadth, NDI-101150 was specifically engineered via structure-based drug design to achieve a quantifiable selectivity window that translates into differentiated functional pharmacology—including the ability to overcome multiple immunosuppressive mechanisms (prostaglandin E₂, adenosine, TGF-β) where anti-PD-1 blockade fails [2][3]. Simply substituting NDI-101150 with an alternative HPK1 inhibitor lacking equivalent selectivity metrics or functional validation in these specific suppression contexts introduces significant experimental variability and risks confounding results, particularly in studies designed to benchmark against or synergize with PD-1 pathway inhibition [3].

MAP4K isoform selectivity profiles differ across HPK1 inhibitors; cross-class substitution may confound immune phenotype readouts.
Monotherapy endpoint response rates vary significantly across clinical programs; reported ORR may not transfer without experimental verification.
Kinome-wide off-target profiling data are not publicly available for comparator HPK1 inhibitors; selectivity claims for alternatives require independent validation.

NDI-101150 Quantitative Differentiation Evidence


Biochemical Potency vs. BGB-15025 and CFI-402411

NDI-101150 demonstrates exceptional selectivity for HPK1 (MAP4K1) over other MAP4K family members, a critical differentiation parameter given the high sequence homology within this kinase subfamily. Biochemical profiling revealed >400-fold selectivity against closely related MAP4K family kinases, with a single-digit nanomolar enzymatic IC₅₀ for HPK1 . A separate report from the same discovery program confirms >300-fold selectivity against MAP4K family kinases with enzymatic IC₅₀ potency in the single-digit nanomolar range [1]. This selectivity window was achieved through structure-guided optimization targeting unique structural features of the HPK1 ATP-binding pocket, addressing a key limitation of earlier HPK1 chemical probes that exhibited significant off-target activity against MAP4K family members .

Biochemical IC50
Cross-study comparable
0.7 nM (1 mM ATP) vs. 1.04 nM / 4.0 nM
Supports HPK1 inhibition assay potency context; ATP conditions differ across studies.
Values may shift under varying assay ATP concentration.
HPK1 MAP4K1 kinase selectivity structure-based drug design off-target profiling

MAP4K Selectivity Advantage Over GLK

In head-to-head in vitro comparisons, NDI-101150 demonstrated the functional capacity to overcome immunosuppression mediated by prostaglandin E₂ (PGE₂), adenosine, and transforming growth factor-beta (TGF-β) on human T-cell activation. In direct contrast, anti-PD-1 treatment was unable to overcome the immunosuppressive activity associated with any of these three mechanisms [1]. This functional differentiation was observed in primary human T-cell activation assays conducted under conditions mimicking the tumor microenvironment, where NDI-101150 treatment restored T-cell cytokine production and proliferation despite the presence of each immunosuppressive factor [1][2].

GLK Selectivity
Class-level inference
377-fold over GLK; >10,000-fold over HGK/MINK
Supports isoform selectivity review for immune activation specificity.
Comparator selectivity values not disclosed.
immunosuppression T-cell activation prostaglandin E2 adenosine TGF-β checkpoint inhibitor resistance

Clean Kinome-Wide Selectivity Profile

In a head-to-head in vivo comparison using the EMT-6 murine syngeneic breast carcinoma model, NDI-101150 monotherapy produced complete tumor regressions in 7 out of 10 mice (70%), whereas benchmark anti-PD-1 antibody treatment resulted in complete regressions in only 1 out of 10 mice (10%) [1][2]. Additionally, NDI-101150 treatment achieved 85% tumor growth inhibition (TGI) in the EMT-6 model, compared to the anti-PD-1 cohort's 10% complete regression rate [2]. Notably, 100% of mice exhibiting complete regression following NDI-101150 treatment demonstrated complete rejection of tumor growth upon subsequent re-challenge, confirming the establishment of durable immune memory [1][2].

Kinome Profiling
Reported
0 off-target kinases out of 372 at 300 nM
Supports kinome-wide selectivity claim; comparator data unavailable.
Profile at >100× biochemical IC50.
syngeneic tumor model EMT-6 complete regression in vivo efficacy immune memory

In Vivo Antitumor Efficacy vs. Anti-PD-1 in EMT-6 Model

In a head-to-head in vivo comparison evaluating humoral immune responses, HPK1 inhibition with NDI-101150 significantly enhanced the production of antigen-specific antibodies in response to immunization with both T-dependent and T-independent antigens. In direct contrast, anti-PD-1 treatment had minimal to no effects on antibody production in the same immunization model [1]. This functional differentiation highlights NDI-101150's capacity to activate B-cell-mediated immunity, a feature not shared by PD-1 checkpoint blockade, which primarily affects T-cell exhaustion.

EMT-6 Model
Head-to-head
85% TGI; 7/10 CR vs. 1/10 CR (anti-PD-1)
Supports model-response endpoint context in checkpoint-inhibitor-resistant setting.
Complete regression and immune memory observed.
B-cell activation antibody production T-dependent antigen T-independent antigen humoral immunity

Clinical Monotherapy Activity vs. BGB-15025

In a Phase 1/2 clinical trial (NCT05128487) in patients with advanced solid tumors, NDI-101150 monotherapy achieved an objective response rate (ORR) of 18% (3/17 response-evaluable patients) in heavily pretreated renal cell carcinoma (RCC) patients who had received a median of 2 prior lines of therapy, including prior exposure to immune checkpoint inhibitors [1]. The clinical benefit rate (CR + PR + SD ≥6 months) was 29% (5/17), and the disease control rate (CR + PR + SD) was 65% (11/17) [1]. An updated analysis in clear cell RCC patients (n=29 dosed; n=20 response-evaluable) reported an ORR of 15.0% (1 CR, 2 PR) with a clinical benefit rate of 25% and disease control rate of 60% [2]. Notably, sustained pharmacodynamic target engagement was confirmed across all dose levels, with >50% inhibition of pSLP76 (the proximal biomarker of HPK1 inhibition) relative to pre-treatment levels by Day 15 of Cycle 1, a level predicted preclinically to achieve efficacy [3][4].

Phase 1 ORR
Cross-study comparable
NDI-101150: 18% ORR (3/17); BGB-15025: 0% ORR (0/60)
Reported monotherapy endpoint response differs across programs; population differences require review.
Cross-trial comparison; RCC vs. mixed solid tumors.
phase 1/2 clinical trial renal cell carcinoma objective response rate heavily pretreated monotherapy

Direct B-Cell Activation Differentiation from Anti-PD-1

In functional in vitro assays using exhausted human T cells, the combination of NDI-101150 (HPK1 inhibition) and anti-PD-1 blockade synergized to enhance T-cell activity to an extent that exceeded the activity observed with naïve human T cells in the same experimental system [1]. This finding demonstrates that dual HPK1/PD-1 pathway inhibition can restore T-cell functionality beyond the baseline activation level of unexhausted T cells, suggesting a mechanistic complementarity that is not achievable with either agent alone [1]. The combination effect was evaluated in mixed lymphocyte reaction assays measuring cytokine production and proliferative responses of exhausted human T cells [1].

B-Cell Pharmacology
Head-to-head
Up to 4-fold IgG; anti-PD-1 no effect
Supports B-cell pathway activation context; distinguishes from PD-1 axis.
Human primary B cells and in vivo models.
combination therapy T-cell exhaustion synergy pembrolizumab mixed lymphocyte reaction

NDI-101150 Optimal Research and Application Scenarios


Checkpoint Inhibitor-Resistant Syngeneic Models

NDI-101150 is the optimal HPK1 inhibitor candidate for in vivo studies in the EMT-6 syngeneic model where high complete tumor regression rates are required as a primary endpoint. The compound achieved a 70% complete regression rate (7/10 mice) in this model, representing a 7-fold improvement over anti-PD-1 (10%; 1/10) [1]. Additionally, 100% of NDI-101150-cured mice rejected tumor re-challenge, providing a validated platform for studying immune memory establishment [1]. This quantitative benchmark supports NDI-101150 as the reference HPK1 inhibitor for comparative efficacy studies in EMT-6 and related syngeneic systems.

Broad Immune Activation Beyond T Cells

NDI-101150 is specifically indicated for in vitro and ex vivo studies evaluating T-cell activation rescue in the presence of immunosuppressive mediators prostaglandin E₂, adenosine, and TGF-β. Unlike anti-PD-1, which fails to overcome any of these three suppressive mechanisms, NDI-101150 successfully restores T-cell functionality under all three conditions [2]. This functional differentiation makes NDI-101150 the preferred HPK1 inhibitor for experiments designed to model tumor microenvironment immunosuppression and to interrogate resistance mechanisms to PD-1 pathway blockade.

HPK1 Selectivity Benchmarking

For research applications requiring simultaneous evaluation of cellular and humoral immune responses, NDI-101150 is the indicated HPK1 inhibitor due to its demonstrated capacity to significantly enhance antigen-specific antibody production with both T-dependent and T-independent antigens—an effect not observed with anti-PD-1 treatment [2]. This property supports NDI-101150's use in immunization studies, B-cell functional assays, and experiments examining the interplay between T-cell and B-cell compartments in antitumor immunity.

Renal Cell Carcinoma Clinical Translation

NDI-101150 is the appropriate HPK1 inhibitor for combination studies with PD-1/PD-L1 checkpoint inhibitors, supported by direct evidence that NDI-101150 + anti-PD-1 synergistically enhances exhausted human T-cell activity to levels exceeding those of naïve T cells [2]. Additionally, the compound is currently under Phase 1/2 clinical investigation in combination with pembrolizumab (NCT05128487), with translational analyses demonstrating increased infiltration of activated CD8⁺ T-cells and dendritic cells in on-treatment tumor biopsies [3]. This combination-validated profile supports NDI-101150's use in preclinical and translational combination immunotherapy research.

Application
Selection Property
Validation Focus
Checkpoint-inhibitor-resistant syngeneic tumor model studies
Model-response differentiation from anti-PD-1
Complete regression and immune memory endpoints
Multi-lineage immune activation studies
Demonstrated T-cell, B-cell, and DC activation
B-cell antibody secretion and proliferation endpoints
HPK1 selectivity benchmarking
Well-characterized MAP4K and kinome selectivity profile
Kinase panel off-target screening
RCC research endpoint context
Reported clinical monotherapy endpoint response
Target engagement biomarker validation (pSLP76, tumor immune infiltration)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NDI-101150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.